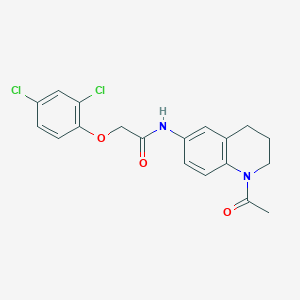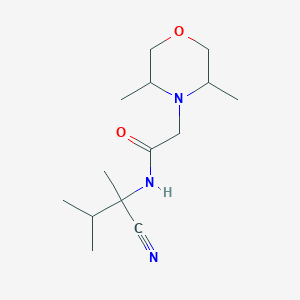
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide, also known as CDMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMPA is a white crystalline powder that is soluble in water and has a molecular weight of 303.4 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide is not fully understood. However, it has been suggested that N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide may exert its neuroprotective effects by modulating the activity of certain enzymes involved in cellular signaling pathways. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide may reduce the production of reactive oxygen species and prevent oxidative stress-induced cell death.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide can protect neuronal cells from oxidative stress-induced cell death. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines in vitro. These effects suggest that N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide in lab experiments is its well-established synthesis method. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide has been extensively studied and its properties have been well-characterized. However, one of the limitations of using N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide. One area of research could focus on the development of new drugs based on the structure of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide for the treatment of neurodegenerative diseases and inflammation-related disorders. Additionally, future studies could investigate the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide and its potential interactions with other cellular signaling pathways. Finally, further research could be conducted to optimize the synthesis method of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide and improve its solubility in water.
Synthesemethoden
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethylmorpholine with 1-cyano-1,2-dimethylpropene in the presence of a base. The resulting product is then reacted with acetic anhydride to yield N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide has been well-established and has been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. These properties make N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases and inflammation-related disorders.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-10(2)14(5,9-15)16-13(18)6-17-11(3)7-19-8-12(17)4/h10-12H,6-8H2,1-5H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUFWSSPWMOKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1CC(=O)NC(C)(C#N)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2372052.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372055.png)
![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)
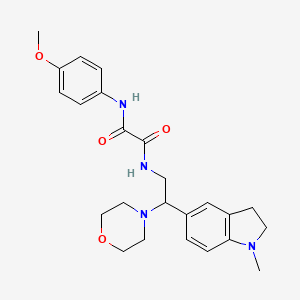
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide](/img/structure/B2372061.png)


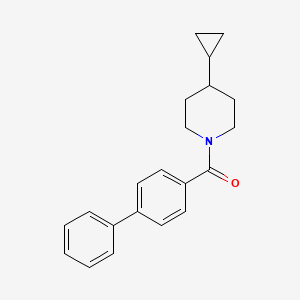

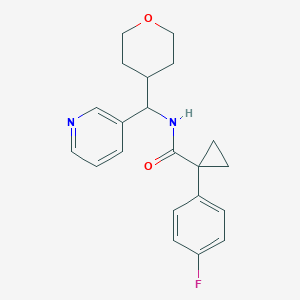
![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)

